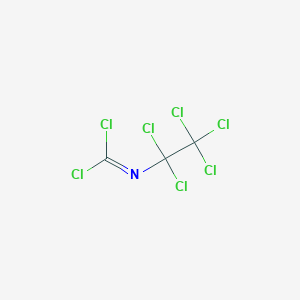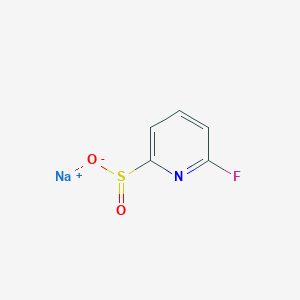
Pentachloroethyl-imidocarbonyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachloroethyl-imidocarbonyl chloride (95%) is an organochlorine compound used in many scientific experiments and applications. It is a colorless, volatile liquid with a pungent odor and is soluble in ether, benzene, and chloroform. It is a chlorinated derivative of imidocarbonyl chloride and is widely used in organic synthesis and as a reagent for the preparation of other compounds. It is also used in the manufacture of dyes, insecticides, and pharmaceuticals.
Mecanismo De Acción
Pentachloroethyl-imidocarbonyl chloride (95%) is a chlorinating agent, meaning that it is able to form covalent bonds with other molecules. It is able to react with electron-rich molecules, such as amines and alcohols, to form chlorinated derivatives. It is also able to form adducts with Lewis acids, such as aluminum chloride, which are able to catalyze the reaction.
Biochemical and Physiological Effects
Pentachloroethyl-imidocarbonyl chloride (95%) is an organochlorine compound and has been linked to a variety of potential health risks. It has been shown to be toxic to aquatic organisms and has been linked to endocrine disruption in fish. It has also been linked to reproductive and developmental toxicity in mammals. Additionally, it has been linked to neurotoxicity, immunotoxicity, and liver toxicity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentachloroethyl-imidocarbonyl chloride (95%) has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to handle. It is also a highly reactive compound and can be used in a variety of reactions. However, it is a volatile compound and must be handled with care. Additionally, it is toxic and should be handled in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for research on pentachloroethyl-imidocarbonyl chloride (95%). These include further research into the toxicity of the compound, as well as the development of safer and more efficient synthetic methods. Additionally, further research into the environmental fate of the compound and its potential for bioaccumulation is needed. Finally, further research into the potential health effects of the compound is needed.
Métodos De Síntesis
Pentachloroethyl-imidocarbonyl chloride (95%) can be synthesized from the reaction of pentachloroethane and imidocarbonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at temperatures ranging from 0-50°C. The reaction is exothermic and produces a colorless liquid with a pungent odor. The reaction can be monitored by gas chromatography.
Aplicaciones Científicas De Investigación
Pentachloroethyl-imidocarbonyl chloride (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers. It is also used in the synthesis of pharmaceuticals, dyes, and insecticides. Additionally, it is used in the synthesis of polychlorinated biphenyls (PCBs), which are used in electrical equipment and other industrial applications.
Propiedades
IUPAC Name |
1,1-dichloro-N-(1,1,2,2,2-pentachloroethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl7N/c4-1(5)11-3(9,10)2(6,7)8 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGKDMQCPAZPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496209 |
Source


|
| Record name | (Pentachloroethyl)carbonimidoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentachloroethyl)carbonimidoyl | |
CAS RN |
14087-57-1 |
Source


|
| Record name | (Pentachloroethyl)carbonimidoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)



![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)








